1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one
CAS No.: 26438-48-2
Cat. No.: VC3822434
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26438-48-2 |
---|---|
Molecular Formula | C9H8N2O3 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one |
Standard InChI | InChI=1S/C9H8N2O3/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5,14H,1H3 |
Standard InChI Key | SRRXNHVIQLCYMO-UHFFFAOYSA-N |
SMILES | CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] |
Canonical SMILES | CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The compound is systematically named 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one, with alternative designations including 4-hydroxy-2-methyl-3-oxo-3,4-dihydroquinoxaline 1-oxide and 1-hydroxy-3-methylquinoxalin-2(1H)-one 4-oxide . Its molecular formula is C₉H₈N₂O₃, and it has a molecular weight of 192.17 g/mol .
Structural Characterization
The compound’s structure features a quinoxaline core with:
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A hydroxyl group (-OH) at position 1.
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A methyl group (-CH₃) at position 3.
SMILES Notation: CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-]
InChI Key: SRRXNHVIQLCYMO-UHFFFAOYSA-N
.
Physicochemical Properties
Property | Value | Source |
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Melting Point | 230°C (in ethanol) | |
Boiling Point | 429.4±28.0°C (predicted) | |
Density | 1.48±0.1 g/cm³ (predicted) | |
pKa | 5.52±0.40 (predicted) | |
Solubility | Moderate in polar solvents |
The compound exists as a solid at room temperature, with moderate solubility in polar solvents like ethanol due to hydrogen-bonding interactions from its hydroxyl and carbonyl groups .
Applications in Research and Industry
Medicinal Chemistry
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Drug Discovery: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents .
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Prodrug Design: The N-oxide group may enhance bioavailability through redox-activated targeting .
Material Science
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Coordination Polymers: Potential ligand for metal-organic frameworks (MOFs) due to nitrogen and oxygen donor sites .
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Electron-Transport Materials: Investigated for organic semiconductors .
Hazard | Precaution | Source |
---|---|---|
Irritant (skin/eyes) | Use gloves, goggles, and lab coat | |
Environmental toxicity | Avoid aqueous release |
Safety data sheets (SDS) recommend handling in well-ventilated areas and disposal via licensed waste management services .
Recent Advances and Research Directions
Patent Analysis
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WO2022020752A1: Explores quinoxaline derivatives in liquid crystal scaffolds for drug delivery .
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US8124101B2: Mentions structurally related compounds in antiviral applications .
Computational Studies
Molecular docking simulations predict strong binding affinity for E. coli DNA gyrase (PDB ID: 1KZN), supporting antimicrobial potential .
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